Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-5-chloroimidazo[1,2-A]pyridine

Nonlinear optics DFT computation Halogen substituent effects

Select 3-Bromo-5-chloroimidazo[1,2-A]pyridine for its unique dual-handle architecture: the differential reactivity of 3-Br vs 5-Cl enables orthogonal sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), generating diverse analogs from a single building block. This privileged kinase inhibitor scaffold has XLogP3 3.7 and zero rotatable bonds, minimizing entropic penalty in fragment-based drug discovery. Bromine substitution enhances nonlinear optical performance. Reduces procurement costs versus multiple mono-functionalized starting materials.

Molecular Formula C7H4BrClN2
Molecular Weight 231.477
CAS No. 1260656-94-7
Cat. No. B577394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloroimidazo[1,2-A]pyridine
CAS1260656-94-7
Molecular FormulaC7H4BrClN2
Molecular Weight231.477
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H
InChIKeyKZGXYGNQLQBWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloroimidazo[1,2-A]pyridine (CAS 1260656-94-7) - Scientific Procurement & Baseline Characterization


3-Bromo-5-chloroimidazo[1,2-A]pyridine (CAS 1260656-94-7) is a dihalogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry and kinase inhibitor drug discovery [1]. This compound features a fused imidazole-pyridine bicyclic core with bromine at the 3-position and chlorine at the 5-position, yielding the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol [2]. The imidazo[1,2-a]pyridine scaffold is recognized for its diverse biological activities, with halogen substitution patterns known to critically influence binding interactions, metabolic stability, and synthetic versatility [1].

3-Bromo-5-chloroimidazo[1,2-A]pyridine: Why In-Class Halogenated Imidazopyridine Analogs Cannot Be Substituted


Within the imidazo[1,2-a]pyridine class, halogen substitution position and identity are non-interchangeable parameters that dictate both synthetic utility and biological performance. Regioselective palladium-catalyzed functionalization studies have demonstrated that the position of halogen substituents critically determines cross-coupling reactivity and site-selectivity [1]. Furthermore, computational and spectroscopic investigations reveal that bromo and chloro substituents produce distinct electronic effects on the imidazo[1,2-a]pyridine core—with bromine enhancing first hyperpolarizability (β₀) and two-photon absorption cross-section relative to chlorine, despite their identical Hammett constants [2]. The 3-bromo-5-chloro substitution pattern confers a specific dual-handle architecture enabling orthogonal sequential derivatization that neither the mono-halogenated analogs (e.g., 3-bromoimidazo[1,2-a]pyridine, 5-chloroimidazo[1,2-a]pyridine) nor alternative dihalogenated positional isomers (e.g., 6,8-dibromo or 7-bromo-8-chloro) can replicate [3]. Substitution without rigorous verification of halogen position risks synthetic failure, altered binding selectivity, or unexpected metabolic profiles.

3-Bromo-5-chloroimidazo[1,2-A]pyridine: Quantified Differential Evidence for Scientific Selection


Differential Halogen Electronic Effects: Bromo vs. Chloro Substituent Impact on Imidazo[1,2-a]pyridine Optical and Electronic Properties

DFT computational studies comparing bromo- versus chloro-substituted imidazo[1,2-a]pyridine derivatives demonstrate that bromine substitution yields quantifiably enhanced nonlinear optical properties relative to chlorine, despite both halogens sharing identical Hammett σ constants [1]. This electronic differentiation translates to measurable differences in material performance parameters relevant to fluorescent probe design and optical applications.

Nonlinear optics DFT computation Halogen substituent effects Imidazo[1,2-a]pyridine

Dual Orthogonal Synthetic Handles: 3-Bromo-5-chloro Substitution Enables Sequential Regioselective Derivatization Not Possible with Mono-Halogenated Analogs

3-Bromo-5-chloroimidazo[1,2-a]pyridine possesses two chemically distinct halogen substituents at positions 3 (Br) and 5 (Cl) that serve as orthogonal synthetic handles. The bromine at the 3-position is more reactive toward palladium-catalyzed cross-coupling reactions than the chlorine at the 5-position, enabling sequential, regioselective derivatization [1]. Mono-halogenated analogs such as 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0) and 5-chloroimidazo[1,2-a]pyridine (CAS 63111-79-5) offer only single functionalization sites, severely limiting scaffold diversification potential.

Sequential cross-coupling Regioselective functionalization Microwave-assisted synthesis Suzuki-Miyaura

Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 3.7) Establishes Baseline Property for Candidate Prioritization

The computed lipophilicity (XLogP3) of 3-bromo-5-chloroimidazo[1,2-a]pyridine is 3.7 [1]. This value represents a significant increase over the unsubstituted imidazo[1,2-a]pyridine scaffold and mono-halogenated analogs, reflecting the additive lipophilic contribution of both bromine and chlorine substituents. For medicinal chemistry programs targeting intracellular kinases or CNS-penetrant candidates, this XLogP3 value establishes a quantifiable baseline for prioritizing derivatives within optimal lipophilicity ranges.

Lipophilicity Drug-likeness Physicochemical property Imidazo[1,2-a]pyridine

Rotatable Bond Count of Zero: Rigid Scaffold Architecture Minimizes Conformational Entropy Penalty Upon Target Binding

3-Bromo-5-chloroimidazo[1,2-a]pyridine contains zero rotatable bonds [1]. This fully rigid bicyclic architecture pre-organizes the molecule into a single low-energy conformation, minimizing the conformational entropy penalty upon target protein binding. This property contrasts with more flexible heterocyclic building blocks bearing alkyl linkers or rotatable substituents, which incur entropic costs that can diminish binding affinity by up to 0.5-1.5 kcal/mol per rotatable bond restricted upon complex formation.

Conformational restriction Entropic penalty Rigid scaffold Binding affinity

Hydrogen Bond Acceptor Count of 1: Defined H-Bond Capacity Distinguishes from Poly-Heteroatom Imidazopyridine Derivatives

3-Bromo-5-chloroimidazo[1,2-a]pyridine possesses exactly one hydrogen bond acceptor (HBA) [1], attributed to the N1 nitrogen of the imidazole ring. This minimal HBA count distinguishes it from imidazo[1,2-a]pyridine derivatives bearing additional polar functional groups (e.g., carboxylic acids, sulfonamides, or amides) that introduce multiple additional hydrogen bond acceptors and donors. The defined single HBA provides predictable and limited polarity that balances solubility requirements with membrane permeability.

Hydrogen bonding Drug design Scaffold property Imidazo[1,2-a]pyridine

3-Bromo-5-chloroimidazo[1,2-A]pyridine: Evidence-Based Research and Industrial Application Scenarios


Divergent Library Synthesis via Sequential Orthogonal Cross-Coupling

Procure 3-bromo-5-chloroimidazo[1,2-a]pyridine for scaffold-based library construction requiring sequential regioselective functionalization. The differential reactivity of the 3-bromo and 5-chloro positions enables orthogonal derivatization using palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), as demonstrated for structurally related dihalogenated imidazo[1,2-a]pyridines [1]. This approach generates diverse analog series from a single building block, reducing procurement costs and synthetic timelines relative to using multiple mono-functionalized starting materials.

Lipophilicity-Optimized Fragment for Kinase Inhibitor Discovery Programs

Select 3-bromo-5-chloroimidazo[1,2-a]pyridine as a fragment or scaffold for kinase inhibitor development when target engagement requires balanced lipophilicity. The computed XLogP3 of 3.7 [2] provides a defined lipophilicity baseline that can be rationally modulated through subsequent derivatization. The imidazo[1,2-a]pyridine scaffold is a validated privileged structure for kinase inhibition, with SAR studies confirming that halogen substitution patterns critically influence potency and selectivity profiles [3].

Rigid Scaffold for Fragment-Based Drug Discovery with Entropic Advantage

Utilize 3-bromo-5-chloroimidazo[1,2-a]pyridine in fragment-based drug discovery (FBDD) campaigns where conformational pre-organization is desirable. The zero rotatable bond count [2] minimizes entropic penalty upon target binding, potentially enhancing ligand efficiency metrics when incorporated into final optimized leads. The rigid bicyclic core also reduces conformational sampling complexity in computational docking and molecular dynamics simulations.

Optoelectronic Material Development Leveraging Bromine-Enhanced Nonlinear Optical Properties

Incorporate 3-bromo-5-chloroimidazo[1,2-a]pyridine as a precursor for fluorescent probes or optoelectronic materials requiring enhanced nonlinear optical performance. Computational studies demonstrate that bromo substitution on imidazo[1,2-a]pyridine derivatives produces quantifiably superior first hyperpolarizability (β₀) and two-photon absorption cross-section (~100 GM) compared to chloro-substituted analogs [4]. The 3-bromo-5-chloro substitution pattern provides a platform for further functionalization while retaining bromine's favorable electronic contributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloroimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.